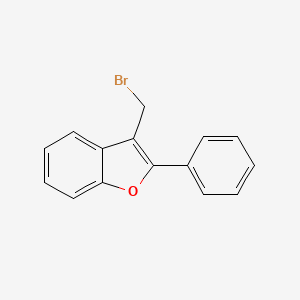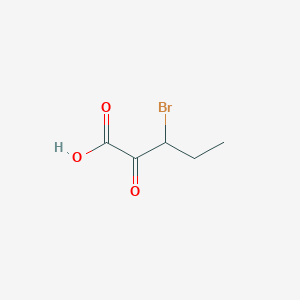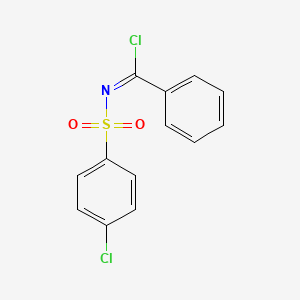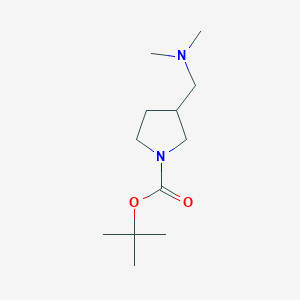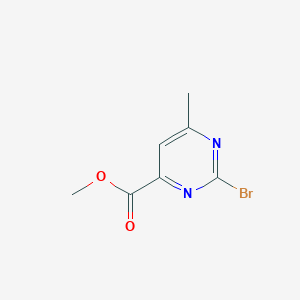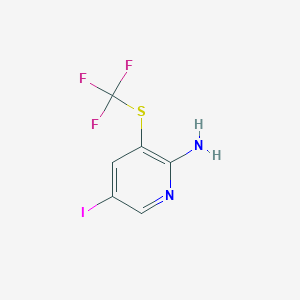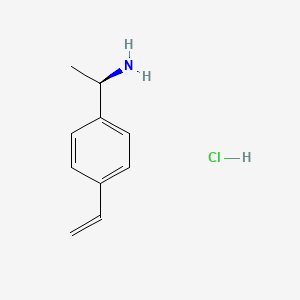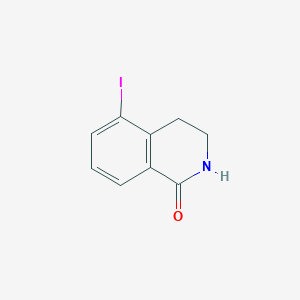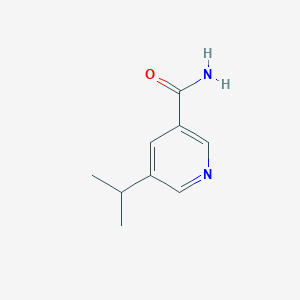![molecular formula C26H18Cl2N2O8 B13653306 1,1'-Bis(3,5-dicarboxyphenyl)-[4,4'-bipyridine]-1,1'-diium chloride](/img/structure/B13653306.png)
1,1'-Bis(3,5-dicarboxyphenyl)-[4,4'-bipyridine]-1,1'-diium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-Bis(3,5-dicarboxyphenyl)-[4,4’-bipyridine]-1,1’-diium chloride is a polypeptide organic cationic salt. This compound is known for its unique structure, which includes two bipyridine units connected by phenyl rings with carboxyl groups at the 3 and 5 positions. It is commonly used in coordination chemistry and materials science research due to its ability to form stable complexes with various metal ions .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Bis(3,5-dicarboxyphenyl)-[4,4’-bipyridine]-1,1’-diium chloride typically involves organic synthesis techniques. The process generally includes the following steps:
Formation of Bipyridine Units: The bipyridine units are synthesized through a series of reactions involving pyridine derivatives.
Attachment of Phenyl Rings: The phenyl rings are attached to the bipyridine units through coupling reactions.
Introduction of Carboxyl Groups: Carboxyl groups are introduced at the 3 and 5 positions of the phenyl rings through carboxylation reactions.
Formation of the Cationic Salt: The final step involves the formation of the cationic salt by reacting the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesis equipment and stringent quality control measures .
化学反应分析
Types of Reactions
1,1’-Bis(3,5-dicarboxyphenyl)-[4,4’-bipyridine]-1,1’-diium chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which are useful in redox chemistry.
Reduction: Reduction reactions can convert the compound to its reduced forms, which have different chemical properties.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution Reagents: Various halogenating agents and nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce different oxidized forms of the compound, while substitution reactions can yield a variety of substituted derivatives .
科学研究应用
1,1’-Bis(3,5-dicarboxyphenyl)-[4,4’-bipyridine]-1,1’-diium chloride has a wide range of scientific research applications:
Chemistry: Used in coordination chemistry to form stable complexes with metal ions, which are studied for their catalytic and electronic properties.
Biology: Investigated for its potential use in biological imaging and as a probe for studying biological processes.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery agent and in photodynamic therapy.
Industry: Utilized in the development of advanced materials, such as metal-organic frameworks (MOFs) and sensors
作用机制
The mechanism of action of 1,1’-Bis(3,5-dicarboxyphenyl)-[4,4’-bipyridine]-1,1’-diium chloride involves its ability to form stable complexes with metal ions. These complexes can interact with various molecular targets and pathways, depending on the specific application. For example, in photodynamic therapy, the compound can generate reactive oxygen species upon exposure to light, which can target and destroy cancer cells .
相似化合物的比较
Similar Compounds
1,1’-Bis(2,4-dinitrophenyl)-4,4’-bipyridinium Dichloride: Another bipyridinium compound with different substituents on the phenyl rings.
1-(3,5-dicarboxyphenyl)-4,4’-bipyridinium Bromide: A similar compound with bromide as the counterion instead of chloride.
Uniqueness
1,1’-Bis(3,5-dicarboxyphenyl)-[4,4’-bipyridine]-1,1’-diium chloride is unique due to its specific structure and the presence of carboxyl groups at the 3 and 5 positions of the phenyl rings. This structure allows it to form stable complexes with a wide range of metal ions, making it highly versatile for various scientific applications .
属性
分子式 |
C26H18Cl2N2O8 |
|---|---|
分子量 |
557.3 g/mol |
IUPAC 名称 |
5-[4-[1-(3,5-dicarboxyphenyl)pyridin-1-ium-4-yl]pyridin-1-ium-1-yl]benzene-1,3-dicarboxylic acid;dichloride |
InChI |
InChI=1S/C26H16N2O8.2ClH/c29-23(30)17-9-18(24(31)32)12-21(11-17)27-5-1-15(2-6-27)16-3-7-28(8-4-16)22-13-19(25(33)34)10-20(14-22)26(35)36;;/h1-14H,(H2-2,29,30,31,32,33,34,35,36);2*1H |
InChI 键 |
MGEIRJBKFNHLQR-UHFFFAOYSA-N |
规范 SMILES |
C1=C[N+](=CC=C1C2=CC=[N+](C=C2)C3=CC(=CC(=C3)C(=O)O)C(=O)O)C4=CC(=CC(=C4)C(=O)O)C(=O)O.[Cl-].[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


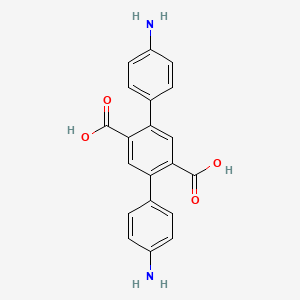
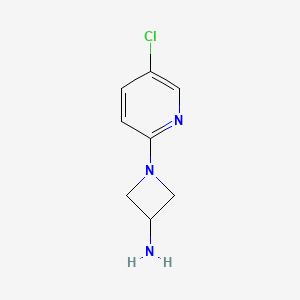
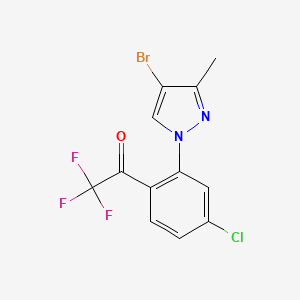
![(1H-Pyrrolo[3,2-b]pyridin-2-yl)methanamine hydrochloride](/img/structure/B13653244.png)
